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AZD 5582 dihydrochloride

Cat. No.: B1574489
M. Wt: 1088.21
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Description

Overview of Latency Reversal Agents (LRAs) in HIV Eradication Strategies

Combination antiretroviral therapy (cART) can effectively suppress HIV-1 replication to undetectable levels in the blood, but it is not a cure. annualreviews.org The virus persists in a dormant state within long-lived cells, primarily resting CD4+ T cells, forming what is known as the latent HIV reservoir. annualreviews.orgnih.gov These latently infected cells are a major barrier to curing HIV because they are not recognized by the immune system and can reactivate to produce new virus if cART is stopped. nih.govmdpi.com To address this, the "shock and kill" strategy has been explored, which aims to reactivate the latent virus using Latency Reversal Agents (LRAs), making the infected cells visible to the immune system for subsequent elimination. mdpi.comnih.gov

The rationale for targeting latent HIV reservoirs is to eliminate the source of viral rebound that occurs upon cessation of ART. nih.gov By using LRAs to induce viral gene expression from these latently infected cells (the "shock"), the cells begin to produce viral proteins. annualreviews.orgmedchemexpress.com This process should, in theory, render the reactivated cells susceptible to clearance by either virus-induced cytopathic effects or the host's own immune response, such as cytotoxic T lymphocytes (the "kill"). mdpi.com The ultimate goal of this approach is to reduce the size of the latent reservoir, potentially leading to a sustained ART-free remission or a complete cure. annualreviews.orgmdpi.com

Despite the clear rationale, inducing HIV-1 reactivation from latency presents numerous challenges. A significant issue is that the potency of LRAs observed in laboratory cell models often does not translate to equivalent efficacy in clinical trials, where many agents have failed to significantly reduce the latent reservoir size. mdpi.com The molecular mechanisms maintaining HIV latency in vivo are highly complex and multifactorial, making it difficult for a single agent to be universally effective. mdpi.com

Furthermore, many of the most potent LRAs identified also cause broad, non-specific T cell activation, which is undesirable for clinical use. mdpi.com There are also challenges related to the location of the viral reservoirs, which can be in anatomical sanctuaries like the central nervous system or lymphoid tissues, where it may be difficult for LRAs to penetrate effectively. nih.govnih.govnatap.org Finally, even when latency is successfully reversed, the reactivated cells may be resistant to being killed by either viral effects or the immune system, hindering the "kill" phase of the strategy. nih.govfrontiersin.org

Overview of Inhibitor of Apoptosis Protein (IAP) Antagonism in Cancer Therapy

Apoptosis is a natural, programmed process of cell death that is essential for normal development and tissue homeostasis. nih.gov Cancer cells frequently develop mechanisms to evade this process, which contributes to tumor development, progression, and resistance to therapies like chemotherapy and radiation. nih.govfrontiersin.org One key family of proteins involved in this evasion is the Inhibitor of Apoptosis Protein (IAP) family. nih.gov

IAPs are a family of proteins that, as their name suggests, block apoptosis. nih.gov They are frequently overexpressed in a wide range of human cancers, and this elevated expression is often correlated with poor prognosis and resistance to treatment. nih.govlongdom.org IAPs function by inhibiting caspases, which are the key enzymes that execute the process of apoptosis. aacrjournals.org For instance, the IAP family member XIAP is a potent direct inhibitor of caspases-3, -7, and -9. nih.govaacrjournals.org Other members, such as cIAP1 and cIAP2, also contribute to cell survival by participating in crucial cell signaling pathways, including the NF-κB pathway, which promotes the transcription of pro-survival genes. frontiersin.orglongdom.org By blocking caspase activity and modulating survival signals, IAPs enable cancer cells to survive stresses that would normally trigger cell death. frontiersin.org

The discovery of the endogenous mitochondrial protein known as the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) provided a blueprint for a new class of cancer drugs. mdpi.comaacrjournals.org When a cell is stressed, Smac/DIABLO is released from the mitochondria into the cytosol, where it binds to and antagonizes IAPs, thereby promoting apoptosis. mdpi.com This natural mechanism led to the development of synthetic small molecules called "SMAC mimetics" designed to mimic this function. longdom.orgresearchgate.net

SMAC mimetics bind to IAPs, particularly to a conserved region called the BIR domain. mdpi.com This binding can neutralize the anti-apoptotic function of XIAP, freeing caspases to execute cell death. researchgate.net Additionally, for cIAP1 and cIAP2, binding by a SMAC mimetic can trigger their rapid self-ubiquitination and subsequent degradation by the proteasome. longdom.orgresearchgate.net This degradation has the dual effect of preventing the IAPs from inhibiting cell death and activating the non-canonical NF-κB signaling pathway, which can paradoxically prime some cancer cells for TNFα-induced apoptosis. longdom.orgmdpi.com The therapeutic potential of SMAC mimetics lies in their ability to lower the threshold for apoptosis, potentially killing some cancer cells directly or sensitizing them to other anti-cancer treatments. researchgate.netnih.gov

Positioning of AZD5582 Dihydrochloride (B599025) as a Dimeric SMAC Mimetic

AZD5582 was developed as a potent IAP antagonist for cancer therapy. acs.orgnih.gov It is classified as a dimeric SMAC mimetic, meaning it is constructed with two Smac-mimicking motifs linked together. This bivalent structure allows for high-avidity binding to IAP proteins. mdpi.comacs.org Research has shown that AZD5582 binds potently to the BIR3 domains of cIAP1, cIAP2, and XIAP, effectively inhibiting their function. acs.orgnih.govrndsystems.com

While initially investigated for its pro-apoptotic effects in cancer, the mechanism of AZD5582 led to its exploration in an entirely different field: HIV cure research. nih.govnih.gov The degradation of cIAP1/2 induced by AZD5582 leads to the stabilization of NF-κB-inducing kinase (NIK), a key step in activating the non-canonical NF-κB signaling pathway. asm.org This specific pathway was found to be a potent inducer of HIV transcription. nih.govbiorxiv.org Therefore, AZD5582 was repositioned as a potential LRA. Preclinical studies have demonstrated that by activating this pathway, AZD5582 can robustly and systemically reverse HIV and SIV latency in blood and, importantly, in tissue reservoirs of humanized mice and rhesus macaques. nih.gov This positions AZD5582 as a unique compound with a clear mechanism of action that bridges cancer therapeutics and HIV eradication strategies.

Target IAPAZD5582 IC₅₀ (nM)Reference
cIAP115 medchemexpress.comacs.orgrndsystems.comtocris.com
cIAP221 medchemexpress.comacs.orgrndsystems.comtocris.com
XIAP15 medchemexpress.comacs.orgrndsystems.comtocris.com

Properties

Molecular Formula

C58H78N8O8.2HCl

Molecular Weight

1088.21

Synonyms

3,3/'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide

Origin of Product

United States

Ii. Molecular and Cellular Mechanisms of Azd 5582 Dihydrochloride Action

Direct Engagement with Inhibitor of Apoptosis Proteins

AZD5582 directly interacts with specific members of the IAP family, namely cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). This interaction is crucial for initiating the cascade of events that culminates in apoptosis.

AZD5582 is designed to mimic the endogenous IAP antagonist SMAC/DIABLO, binding with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAPs. Specifically, it targets the BIR3 domains of cIAP1, cIAP2, and XIAP. This binding competitively displaces caspases from the BIR domains, thereby liberating them to execute the apoptotic program. The potency of AZD5582 in binding to these IAPs has been quantified, demonstrating its high affinity for these targets.

Target Protein IC50 (nM)
cIAP1 15
cIAP2 21
XIAP 15

A critical function of XIAP in suppressing apoptosis is its ability to bind to and inhibit caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. The BIR3 domain of XIAP is responsible for this interaction. By binding to the BIR3 domain of XIAP, AZD5582 directly prevents the interaction between XIAP and caspase-9. This disruption frees caspase-9, allowing it to activate downstream effector caspases, such as caspase-3 and caspase-7, and thereby push the cell towards apoptosis.

Downregulation and Degradation of cIAP1 and cIAP2

Beyond simply blocking their caspase-inhibitory function, AZD5582 actively promotes the downregulation and degradation of cIAP1 and cIAP2. This is a key aspect of its mechanism, leading to sustained pro-apoptotic signaling.

cIAP1 and cIAP2 possess intrinsic E3 ubiquitin ligase activity, which is mediated by their C-terminal RING finger domain. AZD5582 binding to the BIR domains of cIAP1 and cIAP2 induces a conformational change that promotes their auto-ubiquitination. This process marks the cIAP proteins for degradation by the proteasome. This degradation is a rapid and potent effect of AZD5582 treatment. The degradation of cIAP1 and cIAP2 removes a critical brake on apoptosis and also initiates signaling through the non-canonical NF-κB pathway.

Activation of the Non-Canonical NF-κB Signaling Pathway

In resting cells, a complex containing cIAP1, cIAP2, TRAF2, and TRAF3 continuously targets NF-κB-inducing kinase (NIK) for degradation. The AZD5582-induced degradation of cIAP1 and cIAP2 disrupts this complex, leading to the stabilization and accumulation of NIK. Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event signals for the ubiquitination and subsequent proteasomal processing of p100 into the active p52 subunit. The newly generated p52 then translocates to the nucleus, typically as a heterodimer with RelB, to regulate the transcription of target genes.

RelB/p52 Translocation and Transcriptional Activity

AZD5582 dihydrochloride (B599025) is a potent activator of the non-canonical NF-κB (Nuclear Factor-kappa B) signaling pathway. nih.govfrontiersin.org This pathway plays a crucial role in various cellular processes, and its activation by AZD5582 is a key component of the compound's mechanism of action. The process is initiated by the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), which is a primary target of AZD5582. nih.gov The loss of cIAP1 leads to the accumulation of NF-κB-inducing kinase (NIK). nih.gov

Accumulated NIK then phosphorylates p100, a larger precursor protein. nih.gov This phosphorylation event triggers the proteolytic processing of p100 into the active p52 subunit. nih.govresearchgate.net The newly generated p52 then forms a heterodimer with RelB, another member of the NF-κB family. frontiersin.orgnih.gov This p52/RelB complex subsequently translocates from the cytoplasm into the nucleus. nih.govembopress.org

Once in the nucleus, the p52/RelB heterodimer acts as a transcriptional activator, binding to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes. frontiersin.orgembopress.org This binding initiates the transcription of genes involved in various cellular responses. The p52/RelB heterodimer is noted for its ability to bind to a broader spectrum of κB sites compared to other NF-κB dimers, suggesting it can regulate a diverse set of genes. embopress.org In some cellular contexts, the nuclear translocation of RelB can be associated with p65 and occur independently of p52 processing. nih.gov

Induction of Apoptosis Pathways

AZD5582 dihydrochloride is a potent inducer of apoptosis, or programmed cell death, through the modulation of several key signaling pathways.

Activation of Caspases (Caspase-3, Caspase-7, Caspase-8, Caspase-9)

A central mechanism by which AZD5582 induces apoptosis is through the activation of a cascade of cysteine-aspartic proteases known as caspases. Treatment with AZD5582 has been shown to trigger the activation of both the extrinsic and intrinsic apoptosis pathways, leading to the cleavage and activation of initiator caspases, including caspase-8 and caspase-9. medchemexpress.com The activation of these initiator caspases subsequently leads to the cleavage and activation of executioner caspases, namely caspase-3 and caspase-7, which are responsible for the dismantling of the cell during apoptosis. medchemexpress.com

Modulation of RIPK1 and Formation of Apoptotic Complexes

AZD5582 has been observed to activate Receptor-Interacting Protein Kinase 1 (RIPK1). medchemexpress.com RIPK1 is a critical upstream regulator of caspase-8. medchemexpress.com By activating RIPK1, AZD5582 facilitates the formation of apoptotic signaling complexes, which are essential for the activation of the extrinsic apoptotic pathway and subsequent caspase-8 cleavage.

Cellular Response and Gene Expression Modulation by AZD5582 Dihydrochloride

Impact on Global Gene Expression Profiles

AZD5582 dihydrochloride has been shown to have a discernible but relatively focused impact on global gene expression profiles. biorxiv.org Studies have indicated that while it does induce changes in gene expression, the number of affected genes is often more restricted compared to broader activators of cellular signaling pathways. biorxiv.org

In studies involving CD4+ T cells, treatment with AZD5582 led to the differential expression of a significant number of genes. One reanalysis of gene expression profiles identified 4,512 differentially expressed genes in CD4+ T cells treated with AZD5582. mdpi.com Another study in SIV-infected rhesus macaque infants identified 1,031 differentially expressed genes in CD4+ T cells following treatment, with 855 being upregulated and 176 downregulated. nih.govresearchgate.net

A key observation is the enrichment of genes related to the NF-κB signaling pathway among those upregulated by AZD5582. biorxiv.orgnih.govaacrjournals.org This is consistent with its mechanism of action in activating the non-canonical NF-κB pathway. nih.gov For instance, transcriptomic profiling has shown the upregulation of key non-canonical NF-κB pathway genes such as BIRC3. nih.gov In some contexts, the expression of NFKB2 and RELB was also significantly higher. nih.gov Gene ontology analysis of genes induced by AZD5582 has confirmed an enrichment for NF-κB-related pathways. biorxiv.org This targeted impact on NF-κB responsive genes underscores the compound's specific molecular mechanism.

Table 1: Summary of Key Molecular and Cellular Effects of AZD5582 Dihydrochloride

Mechanism Key Proteins/Pathways Involved Effect of AZD5582 Reference(s)
Non-canonical NF-κB Activation cIAP1, NIK, p100, p52, RelB Degradation of cIAP1, accumulation of NIK, processing of p100 to p52, nuclear translocation of p52/RelB nih.govfrontiersin.orgnih.govresearchgate.net
Apoptosis Induction Caspase-3, Caspase-7, Caspase-8, Caspase-9, RIPK1 Activation of initiator and executioner caspases, activation of RIPK1 medchemexpress.com
Bcl-2 Family Regulation Mcl-1, Bcl-2, Bcl-xL Downregulation of Mcl-1, no change in Bcl-2 or Bcl-xL nih.govnih.gov
Gene Expression NF-κB target genes Upregulation of a restricted number of genes, particularly those in the NF-κB pathway biorxiv.orgmdpi.comnih.govresearchgate.net

Specific Transcriptional Changes in Target Cells

AZD5582 dihydrochloride, as a potent SMAC mimetic, instigates significant and specific alterations in the transcriptional landscape of target cells. These changes are predominantly driven by its activation of the non-canonical NF-κB (ncNF-κB) pathway. nih.govbiorxiv.orgasm.org The binding of AZD5582 to Inhibitor of Apoptosis Proteins (IAPs) leads to the degradation of cellular IAP 1 (cIAP1), which in turn allows for the accumulation of NF-κB-inducing kinase (NIK). biorxiv.orgasm.org This cascade culminates in the processing of the p100 form of NF-κB2 into its active p52 subunit, which then translocates to the nucleus with RelB to drive the transcription of target genes. biorxiv.orgresearchgate.net

The extent and nature of these transcriptional changes vary depending on the cell type and context. Studies in virology and oncology have provided detailed insights into the gene expression profiles modulated by AZD5582.

In the context of HIV latency reversal, transcriptomic analyses have been crucial in elucidating the compound's mechanism. Treatment of CD4+ T cells from ART-suppressed, HIV-infected donors with AZD5582 resulted in a significant increase in cell-associated HIV RNA, with a relatively limited impact on global host gene expression compared to other latency-reversing agents (LRAs) like Protein Kinase C (PKC) agonists. biorxiv.orgnih.gov For instance, one study noted that AZD5582 exposure led to the differential expression of 387 genes at 24 hours, whereas a PKC agonist altered the expression of over 2,300 genes within the same timeframe. biorxiv.org This suggests a more selective mechanism of action for AZD5582. biorxiv.org

A comparative analysis of several LRAs identified AZD5582 as one of the most impactful on gene modulation, affecting the expression of 4,512 genes in CD4+ T cells. nih.gov A study in SIV-infected, ART-suppressed rhesus macaque infants performed RNA-Sequencing on CD4+ T cells following AZD5582 treatment and identified 1,031 differentially expressed genes, with 855 being upregulated and 176 downregulated. nih.gov Key upregulated genes were associated with the ncNF-κB pathway, including NFKB2 and RELB. nih.gov

Table 1: Overview of AZD5582-Induced Differentially Expressed Genes (DEGs) in CD4+ T Cells

Study ContextCell TypeNumber of DEGsUpregulated GenesDownregulated GenesKey Pathway(s) ImplicatedReference
SIV-Infected Infant Rhesus MacaquesPeripheral CD4+ T cells1,031855176ncNF-κB Signaling nih.gov
Comparative LRA StudyCD4+ T cells4,512Not specifiedNot specifiedCell activation, differentiation, MAPK signaling nih.gov
HIV Latency ReversalPrimary CD4+ T cells387 (at 24h)MajorityNot specifiedncNF-κB Signaling biorxiv.org

In oncology, particularly in oral squamous cell carcinoma (OSCC), the sensitivity to AZD5582 has been directly linked to the transcriptional dependency on NF-κB pathway genes. scienceopen.comnih.gov A study integrating drug sensitivity data with genome-wide CRISPR-Cas9 screens found that potent activity of AZD5582 was associated with a dependency on the genes RNF31, MAP3K7, and IKBKG. scienceopen.comnih.gov These genes, along with the drug's direct targets (BIRC2, BIRC3, XIAP), are integral components of the "TNFR1-induced NF-κB signaling pathway". nih.gov

Table 2: Key Genes Associated with AZD5582 Action in Specific Disease Contexts

GeneCell/Disease ContextObserved Transcriptional/Functional ChangeAssociated PathwayReference
NFKB2SIV-Infected Rhesus Macaques (CD4+ T cells)UpregulationncNF-κB Signaling nih.gov
RELBSIV-Infected Rhesus Macaques (CD4+ T cells)UpregulationncNF-κB Signaling nih.gov
RNF31Oral Squamous Cell CarcinomaDependency associated with drug sensitivityTNFR1-induced NF-κB Signaling scienceopen.comnih.gov
MAP3K7Oral Squamous Cell CarcinomaDependency associated with drug sensitivityTNFR1-induced NF-κB Signaling scienceopen.comnih.gov
IKBKGOral Squamous Cell CarcinomaDependency associated with drug sensitivityTNFR1-induced NF-κB Signaling scienceopen.comnih.gov
Mcl-1Human Pancreatic Cancer CellsProtein downregulationApoptosis (Bcl-2 family) nih.govresearchgate.netoncotarget.com
TNFOral Squamous Cell CarcinomaIdentified as a key mediator of sensitivityTNF Signaling scienceopen.comnih.gov

Furthermore, in human pancreatic cancer cells, AZD5582 was shown to induce a decrease in the Mcl-1 protein, a member of the Bcl-2 family of apoptosis regulators, without affecting the levels of Bcl-2 or Bcl-xL. nih.govoncotarget.com This specific downregulation of an anti-apoptotic protein contributes to the compound's pro-apoptotic effects. This effect was linked to the targeting of both XIAP and cIAP1. nih.govresearchgate.netoncotarget.com The induction of apoptosis by AZD5582 is also mediated by its ability to target cIAP1, which leads to the promotion of TNF-α-induced apoptosis. nih.gov

Iii. Preclinical Efficacy of Azd 5582 Dihydrochloride in Hiv Latency Reversal Models

In Vitro Models of HIV Latency Reversal

In vitro studies have been fundamental in establishing the efficacy of AZD5582 as an LRA. These models allow for controlled investigation of the compound's ability to reactivate latent HIV in various cell types.

Jurkat reporter cell lines, which are engineered to express a reporter gene (like luciferase or GFP) under the control of the HIV-1 Long Terminal Repeat (LTR), are a common tool for screening LRAs. Studies using these models have demonstrated that AZD5582 potently reverses HIV latency. For instance, in a Jurkat luciferase reporter model, AZD5582 was shown to be one of the most effective SMAC mimetics at inducing the reporter signal. The compound's activity in these cell lines is directly linked to its ability to activate the ncNF-κB pathway. CRISPR screens conducted in a Jurkat latency model using AZD5582 as the LRA confirmed the critical role of key components in the ncNF-κB pathway, such as MAP3K14 (NIK), CHUK (IKK-α), and NFKB2 (p52).

Even a brief exposure of Jurkat reporter cells to AZD5582 can lead to a durable induction of reporter activity, comparable to that seen with continuous exposure. While AZD5582 alone shows significant activity, its latency-reversing effect can be synergistically enhanced when combined with other agents, such as BET inhibitors (JQ1) or HDAC inhibitors, in Jurkat cell models.

Table 1: Activity of AZD5582 in Jurkat Reporter Cell Lines
ModelKey FindingReference
Jurkat Luciferase ReporterDemonstrated superior capacity to reverse HIV latency compared to other SMAC mimetics.
Jurkat-Cas9 Latency ModelCRISPR screens confirmed latency reversal is dependent on the ncNF-κB pathway (NIK, IKK-α, NFKB2).
J-Lat A1 & 2D10 CellsShowed synergistic latency reversal when combined with resveratrol.
JLat10.6 CellsDemonstrated synergy when combined with the BET inhibitor JQ1.

Validating the findings from cell lines, AZD5582 has been shown to reactivate latent HIV-1 in primary CD4+ T cells, which are a key reservoir for the virus in vivo. The mechanism of action is consistent with that observed in Jurkat cells, involving the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) and the subsequent activation of the ncNF-κB pathway. Unlike potent T-cell activators, AZD5582 induces latency reversal with minimal impact on global T-cell activation or the host transcriptome.

A primary measure of latency reversal is the increase in cell-associated HIV RNA (caRNA). Treatment of resting CD4+ T cells from ART-suppressed, HIV-infected donors with AZD5582 leads to a significant increase in caRNA expression. In one study, this resulted in up to a 2.2-fold induction of caRNA in cells from a majority of donors tested. Other reports have noted that while some SMAC mimetics did not significantly increase unspliced HIV-1 caRNA on their own, their combination with HDAC inhibitors potentiated latency reversal, increasing HIV-1 caRNA levels by over 8-fold. The induction of HIV transcription by AZD5582 has been observed to be less potent than that of other LRAs like PKC agonists in some primary cell models, but its efficacy is enhanced when used in combination therapies.

Crucially, the increase in viral RNA expression includes full-length transcripts, which are necessary for the production of replication-competent virus. Exposure of total and resting CD4+ T cells from ART-suppressed individuals to AZD5582 led to a significant increase in cell-associated full-length HIV RNA. This indicates that the reactivation initiated by AZD5582 is not limited to abortive transcription but can lead to the production of viral components that could be targeted by the immune system.

Reactivation of Latent HIV-1 in Primary CD4+ T Cells

Ex Vivo Models Utilizing Cells from Virally Suppressed Hosts

Ex vivo models, which use cells taken directly from virally suppressed individuals, provide a more clinically relevant assessment of an LRA's potential. AZD5582 has demonstrated potent single-agent latency reversal activity in these models.

Resting CD4+ T cells are the main reservoir for latent HIV, and targeting this population is essential for a cure. Ex vivo treatment of resting CD4+ T cells isolated from the peripheral blood of ART-suppressed donors with AZD5582 significantly increases cell-associated HIV RNA. Statistically significant increases in caRNA were observed in both total CD4+ T cells and the more quiescent resting CD4+ T-cell population.

Furthermore, studies in humanized mouse models (BLT mice) with suppressed HIV infection showed that AZD5582 induced robust HIV RNA expression in resting CD4+ T cells isolated from a wide range of tissues. This systemic reactivation is a critical finding, as the latent reservoir is distributed throughout the body.

Table 2: Fold Increase in HIV RNA in Resting CD4+ T Cells from Tissues of ART-Suppressed BLT Mice Treated with AZD5582
TissueFold Increase vs. ControlReference
Bone Marrow11-fold
Thymic Organoid21-fold
Lymph Node12-fold
Spleen1.4-fold
Liver24-fold
Lung3.2-fold

Similar results have been observed in preclinical studies using SIV-infected, ART-suppressed rhesus macaques, where AZD5582 treatment led to increased SIV-RNA in lymph nodes. These findings underscore the ability of AZD5582 to penetrate tissues and reactivate latent virus in key reservoir sites.

In Vivo Animal Models of HIV/SIV Latency

In vivo animal models are crucial for evaluating the efficacy of latency-reversing agents (LRAs) in a complex biological system that mimics human HIV infection. Studies using Simian Immunodeficiency Virus (SIV)-infected rhesus macaques and humanized mouse models have been instrumental in demonstrating the potential of AZD5582 dihydrochloride (B599025) to reactivate latent viral reservoirs.

Rhesus macaques infected with SIV serve as a key preclinical model for studying HIV persistence and evaluating cure strategies. Research in antiretroviral therapy (ART)-suppressed, SIV-infected macaques has shown that AZD5582, a SMAC mimetic, can effectively induce viral reactivation. nih.gov

In studies with adult macaques, AZD5582 treatment resulted in detectable on-ART viremia in a significant portion of the animals. researchgate.net For instance, one study reported that 5 out of 9 (56%) adult rhesus macaques treated with AZD5582 experienced episodes of viremia while remaining on ART. researchgate.net This latency reversal was further evidenced by increased SIV RNA expression in resting CD4+ T cells within lymphoid tissues. nih.govnih.gov

Comparative studies have also been conducted in infant rhesus macaques to understand the effects of AZD5582 in a pediatric model. In one such study, on-ART viremia (defined as plasma SIV RNA >60 copies/mL) was observed in 5 out of 8 (63%) infant macaques receiving AZD5582. researchgate.netnih.gov While the proportion of responding infants was similar to that of adults, the frequency and magnitude of viral reactivation appeared weaker. nih.gov The peak on-ART viremia detected in infants was 771 copies/mL. nih.govnih.govasm.org

Further investigations explored the impact of the immune system on latency reversal. When AZD5582 was combined with antibody-mediated depletion of CD8α+ cells, 100% of the treated macaques experienced on-ART viremia. nih.govosti.gov This suggests that CD8+ T cells may play a role in maintaining SIV latency and that their depletion can enhance the latency reversal activity of AZD5582. nih.govosti.gov

Animal ModelTreatment GroupResponding Animals (n/N)Responding Animals (%)Frequency of Viremic EpisodesPeak Viremia (copies/mL)
Adult Rhesus MacaquesAZD5582 Only5/956% researchgate.net46% nih.govnih.govUp to 1,390 ucsd.edu
Infant Rhesus MacaquesAZD5582 Only5/863% nih.gov6% nih.govnih.gov771 nih.govnih.gov
Adult Rhesus MacaquesAZD5582 + CD8α Depletion6/6100% osti.govNot ReportedNot Reported
Percentage of viral load measurements >60 copies/mL during the treatment course in responding animals.

Humanized mouse models, particularly bone marrow/liver/thymus (BLT) mice, which possess a functional human immune system, provide a valuable small animal model for studying HIV-1 latency. eurekalert.org Studies in ART-suppressed, HIV-infected BLT mice have demonstrated that AZD5582 can induce systemic viral reactivation. nih.govnih.gov

In two independent experiments, a single administration of AZD5582 resulted in detectable plasma HIV-RNA in 50% (3 out of 6) and 75% (3 out of 4) of ART-treated BLT mice, respectively. nih.govfrontiersin.org This induction of virus production led to significant viremia in the responding animals. nih.gov

A key finding from these studies is the systemic nature of the latency reversal. Following AZD5582 treatment, increased levels of HIV-RNA were found not only in the plasma but also within resting CD4+ T cells isolated from numerous tissues. nih.govucsd.edu This broad reactivation was observed in the lymph nodes, thymus, bone marrow, liver, and lung. nih.govucsd.edu Furthermore, analysis of total cells from other tissue compartments revealed significantly higher levels of HIV-RNA in the female reproductive tract (a 3.4-fold increase) and the brain (an 8.7-fold increase) compared to vehicle-treated controls. nih.gov These results indicate that AZD5582 can penetrate and act on viral reservoirs located in diverse anatomical sites. nih.govucsd.edu

ExperimentResponding Animals (n/N)Responding Animals (%)Peak Plasma HIV-RNA (copies/mL)Tissues with Increased HIV-RNA
Experiment 13/650% nih.govfrontiersin.orgUp to 1,574 nih.govLymph Nodes, Thymus, Bone Marrow, Liver, Lung, Female Reproductive Tract, Brain nih.govucsd.edu
Experiment 23/475% nih.govfrontiersin.org

The assessment of systemic viral RNA induction and viremia is a primary measure of a latency-reversing agent's efficacy. In both SIV-infected rhesus macaque and HIV-infected humanized mouse models, AZD5582 has consistently demonstrated the ability to induce on-ART viremia, defined as a plasma viral load exceeding the limit of detection (typically >60 copies/mL) despite ongoing antiretroviral treatment. nih.govnih.gov

In SIV-infected adult macaques, latency reversal was robust, with plasma viremia reaching levels as high as 1,390 copies/mL. ucsd.edu Among the macaques that responded to treatment, multiple instances of viremia were often observed between doses. ucsd.edu In one cohort, 46% of all viral load measurements taken during the treatment period were above the 60 copies/mL threshold. nih.gov This indicates a sustained or recurring reactivation of the latent reservoir.

In HIV-infected BLT mice, AZD5582 also induced substantial viremia, with plasma HIV-RNA levels reaching up to 1,574 copies/mL after a single dose. nih.gov The induction of viral RNA was not confined to the peripheral blood. Comprehensive tissue analysis confirmed a widespread effect, with significant increases in viral transcripts in critical reservoir sites, including lymphoid tissues and the central nervous system. nih.govucsd.edu This systemic reactivation in both primate and humanized mouse models underscores the potential of AZD5582 to target latently infected cells throughout the body. nih.goveurekalert.org

Iv. Preclinical Efficacy of Azd 5582 Dihydrochloride in Cancer Models

Breast Cancer Models

Studies in breast cancer models have focused on the MDA-MB-231 cell line, a triple-negative breast cancer model, to evaluate the efficacy of AZD5582 dihydrochloride (B599025).

AZD5582 dihydrochloride has been shown to be a potent inducer of apoptosis in MDA-MB-231 breast cancer cells. Research indicates that the compound causes degradation of cIAP1 and induces apoptosis at subnanomolar concentrations in this cell line in vitro. The mechanism involves binding to the BIR3 domains of IAPs, which ultimately leads to the activation of caspases and programmed cell death.

In vivo studies using MDA-MB-231 xenograft models in mice have demonstrated the anti-tumor activity of AZD5582 dihydrochloride. Administration of the compound resulted in the degradation of cIAP1 and cleavage of caspase-3 within the tumor cells. This activity translated to significant tumor regressions, showcasing its potential as a therapeutic agent for breast cancer.

Pancreatic Cancer Models

The preclinical efficacy of AZD5582 dihydrochloride in pancreatic cancer has been investigated in various cell lines and xenograft models, revealing differential sensitivity and potent anti-tumor effects.

Treatment of human pancreatic cancer cell lines with AZD5582 dihydrochloride has shown a differential induction of apoptosis. The sensitivity to the compound appears to be dependent on the expression levels of phosphorylated Akt (p-Akt) and phosphorylated XIAP (p-XIAP). Cell lines such as BxPC-3 and Panc-1 were found to be sensitive to AZD5582, with IC50 values of 23 nM and 110.8 nM, respectively. In contrast, other cell lines, including Capan-2 and AsPC-1, exhibited resistance. In the sensitive cell lines, AZD5582 induced the cleavage of caspase-3, a key marker of apoptosis.

Pancreatic Cancer Cell LineSensitivity to AZD5582 DihydrochlorideIC50 Value
BxPC-3Sensitive23 nM
Panc-1Sensitive110.8 nM
Capan-2Resistant>10 µM
AsPC-1Resistant>10 µM

In xenograft mouse models of pancreatic cancer, AZD5582 dihydrochloride has demonstrated the ability to inhibit tumorigenesis. In a Panc-1-derived xenograft model, treatment with AZD5582 led to a decrease in tumor growth and weight. Furthermore, the compound was effective against tumors derived from Capan-2 and AsPC-1 cells when the resistance mechanism involving AKT was modulated. These findings underscore the potential of AZD5582 in the treatment of pancreatic tumors.

Oral Squamous Cell Carcinoma (OSCC) Models

AZD5582 dihydrochloride has shown potent activity in a subset of oral squamous cell carcinoma (OSCC) models.

Integrative screening of a large panel of anticancer drugs against various OSCC cell lines identified AZD5582 as a potent inhibitor in a specific subset of these cells. The sensitivity to AZD5582 was associated with a dependency on the NF-κB pathway. Four OSCC cell lines, in particular, demonstrated high sensitivity to the compound.

OSCC Cell LineIC50 Value
ORL-2150.005 µmol/L
ORL-1740.025 µmol/L
ORL-1880.323 µmol/L
ORL-2070.386 µmol/L

In vivo studies using the ORL-207 cell line to establish xenograft tumors in mice showed that weekly treatment with AZD5582 resulted in significant inhibition of tumor growth and a reduction in tumor weight after 21 days. This anti-tumor effect was accompanied by the complete and durable degradation of cIAP1 in the tumor cell lysates, confirming the on-target activity of the compound.

Sensitivity Profiles and Potent Activity in OSCC Cell Lines

AZD5582, a dimeric small-molecule inhibitor targeting the Inhibitor of Apoptosis (IAP) family of proteins, has demonstrated potent and selective activity in a subset of oral squamous cell carcinoma (OSCC) cell lines. nih.gov In a screening of 339 anticancer compounds across 21 OSCC cell lines, AZD5582 was identified as a selective drug, showing potent activity in 10% to 90% of the cell lines tested. nih.govresearchgate.net The compound exhibited a wide range of IC50 values, indicating strong drug selectivity for certain OSCC cells. nih.gov

The sensitivity to AZD5582 was particularly pronounced in four OSCC cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov In contrast, the four most resistant cell lines had estimated IC50 values greater than 200 µmol/L. nih.gov This potent activity is linked to the on-target degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2). researchgate.net Studies have shown that sensitivity to AZD5582 in OSCC cells is associated with a dependency on genes within the NF-κB pathway, such as RNF31, MAP3K7, and IKBKG. nih.gov Furthermore, tumor necrosis factor (TNF) has been identified as a key mediator of this sensitivity, with AZD5582-induced cell death occurring through both Caspase-8-dependent apoptosis and Caspase-8-independent necroptosis. nih.govresearchgate.net

Table 1: Sensitivity of OSCC Cell Lines to AZD5582

Cell Line IC50 Value (µmol/L) Sensitivity Level
ORL-215 0.005 Sensitive
ORL-174 0.025 Sensitive
ORL-188 0.323 Sensitive
ORL-207 0.386 Sensitive
Resistant Lines >200 Resistant

This table is based on data from a study that screened 21 OSCC cell lines. nih.gov

Suppression of OSCC Tumor Xenografts

The in vitro potency of AZD5582 has been translated into in vivo efficacy in OSCC xenograft models. nih.gov Treatment with AZD5582 has been shown to effectively suppress the growth of OSCC tumors in these preclinical models. nih.gov In a xenograft model using the ORL-207 cell line, AZD5582 demonstrated significant anti-tumor efficacy, as evidenced by a reduction in tumor growth. nih.gov Analysis of the harvested tumor xenografts confirmed the on-target activity of the compound, showing degradation of cIAP1. nih.gov These findings underscore the potential of AZD5582 in controlling the growth of OSCC tumors in vivo. nih.govaacrjournals.org

Hepatocellular Carcinoma (HCC) Models

Inhibition of Proliferation, Migration, and Induction of Apoptosis in HCC Cell Lines

In hepatocellular carcinoma (HCC) cell lines, AZD5582 has been shown to inhibit key processes involved in tumor progression, including cell proliferation and migration, while simultaneously inducing apoptosis. frontiersin.orgnih.gov Studies have demonstrated that AZD5582 can synergistically induce apoptosis in liver cancer cells when combined with other treatments like heat from microwave ablation. nih.gov The compound's efficacy has been observed in HCC lines such as Huh7 and HepG2. researchgate.netproquest.com Research indicates that AZD5582 sensitizes these cancer cells to apoptosis-inducing ligands by suppressing multiple anti-apoptotic factors, including cFLIP, MCL-1, and various IAP proteins like XIAP, Survivin, and cIAP-1. proquest.com The anti-proliferative and pro-apoptotic effects have been confirmed through various assays, including CCK8, colony formation assays, cell scratch assays, and flow cytometry. nih.govresearchgate.net

Anti-Tumor Effects in HCC Xenograft Models

The anti-cancer activity of AZD5582 observed in HCC cell lines extends to in vivo xenograft models. frontiersin.orgnih.gov In mouse models with established subcutaneous Huh7 xenograft tumors, combination therapy involving AZD5582 led to enhanced apoptosis and, in some cases, complete eradication of tumor development. proquest.com Similarly, when used as an adjunct to incomplete microwave ablation in HCC xenograft models, AZD5582 improved the treatment outcome by inducing cell apoptosis and inhibiting cell proliferation within the tumor tissue. frontiersin.orgnih.gov This resulted in a reduction of tumor volume and an increased tumor necrosis rate in the treated mice. frontiersin.org

Multiple Myeloma Models

Induction of Apoptosis in Multiple Myeloma Cell Lines

AZD5582 has shown promise as a monotherapy in preclinical models of multiple myeloma (MM). nih.govelsevierpure.com As a dimeric IAP inhibitor, it possesses high binding potency to XIAP, cIAP1, and cIAP2. nih.gov This simultaneous inhibition is crucial, as overexpression of IAP proteins is linked to poor prognosis in MM. nih.gov Research has shown that AZD5582 monotherapy induces cell growth inhibition and apoptosis across a panel of MM cell lines, including MM1S, RPMI8226, U266, and KMS-5. nih.govelsevierpure.com The compound's ability to induce apoptosis provides a strong rationale for its potential as a therapeutic strategy for multiple myeloma. nih.gov

Glioblastoma Models

Research into the application of AZD5582 dihydrochloride in glioblastoma (GBM), a highly aggressive form of brain tumor, has explored its role in inhibiting key survival pathways within cancer cells. While direct studies on AZD5582 overcoming temozolomide (B1682018) resistance are limited, the broader context of inhibiting Inhibitor of Apoptosis Proteins (IAPs) provides a strong rationale for its potential in sensitizing glioblastoma cells to standard therapies.

A significant area of investigation has been the development of novel delivery systems to enhance the efficacy of IAP inhibitors like AZD5582 in glioblastoma. One such study focused on the use of optimized lipopolymers for the co-delivery of AZD5582, another Smac mimetic GDC0152, and curcumin (B1669340). These functionalized lipopolymers were designed to cross the blood-brain barrier, a major obstacle in treating brain tumors, and to target glioblastoma cells and brain cancer stem cells. The findings from this research demonstrated that the encapsulation of AZD5582 within these lipopolymers enhanced its activity in suppressing cellular IAP 1 (cIAP1) and X-linked IAP (XIAP) levels. This downregulation of IAPs led to an increase in caspase-3 levels, a key executioner of apoptosis, thereby promoting cancer cell death. nih.gov

The primary mechanism of temozolomide resistance in glioblastoma is often linked to the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). However, resistance can also be mediated by the evasion of apoptosis. IAPs play a crucial role in this process by binding to and inhibiting caspases, thereby preventing programmed cell death. The overexpression of IAPs has been implicated in conferring resistance to chemotherapy-induced apoptosis. nih.gov

Preclinical studies with other small-molecule IAP inhibitors have demonstrated the validity of targeting this pathway to overcome therapeutic resistance in malignant gliomas. For instance, the IAP inhibitor LBW242 has been shown to enhance the cytotoxic effects of both radiation and temozolomide in vitro. In vivo studies using orthotopic glioma xenograft models further confirmed that the combination of an IAP inhibitor with radiation and temozolomide resulted in a synergistic suppression of tumor growth. nih.gov These findings suggest that by inhibiting IAPs, compounds like AZD5582 could lower the threshold for apoptosis, thereby potentially resensitizing resistant glioblastoma tumors to the cytotoxic effects of temozolomide. While direct evidence for AZD5582 in this specific context is still emerging, the established role of IAP inhibitors in promoting apoptosis in glioma cells treated with standard therapies provides a strong foundation for its potential utility in overcoming temozolomide resistance. nih.gov

Table 1: Effects of IAP Inhibition in Glioblastoma Models

Compound/Method Cancer Model Key Findings Reference
AZD5582-loaded lipopolymers Glioblastoma cells (U87MG) and human brain cancer stem cells Enhanced suppression of cIAP1 and XIAP; increased caspase-3 levels, leading to apoptosis. nih.gov

Neuroblastoma Models

In the context of neuroblastoma, a common childhood cancer, preclinical research has highlighted the immunomodulatory effects of AZD5582, particularly its ability to enhance the visibility of tumor cells to the immune system. A major challenge in the immunotherapy of neuroblastoma is the low or absent expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of tumor cells, which is a critical mechanism of immune evasion.

Studies have shown that AZD5582 can induce the expression of MHC-I on neuroblastoma cells. This effect is mediated through the induction of NF-κB (nuclear factor kappa B) expression. The upregulation of MHC-I is crucial as it allows for the presentation of tumor-associated antigens to cytotoxic T-cells, thereby making the cancer cells susceptible to T-cell-mediated killing.

In preclinical experiments, treatment of the GIMEN neuroblastoma cell line with AZD5582 led to a significant increase in MHC-I surface expression. To assess the functional consequence of this increased expression, AZD5582-treated neuroblastoma cells were co-cultured with T-cells specifically engineered to recognize a neuroblastoma-associated antigen (PRAME). The results demonstrated that the enhanced MHC-I expression on tumor cells led to increased activation of the PRAME-specific T-cells, as measured by the expression of the activation marker CD137. Furthermore, this increased T-cell activation translated into enhanced cytotoxic capacity, with the T-cells more effectively killing the AZD5582-pretreated neuroblastoma cells. The level of T-cell activation and cytotoxicity achieved with AZD5582 pretreatment was comparable to that observed with the use of MHC-I enhancing cytokines like interferon-alpha (IFN-α) and interferon-gamma (IFN-γ), which are known potent inducers of MHC-I.

Table 2: Immunomodulatory Effects of AZD5582 in a Neuroblastoma Model

Cell Line Treatment Outcome Mechanism
GIMEN (Neuroblastoma) AZD5582 Increased MHC-I surface expression Induction of NF-κB expression

V. Synergistic Research Strategies Involving Azd 5582 Dihydrochloride

Combination Approaches for HIV Latency Reversal

A significant barrier to an HIV cure is the persistence of a latent reservoir of infected CD4+ T cells that are not affected by antiretroviral therapy (ART). nih.govosti.gov Latency-reversing agents (LRAs) like AZD 5582 are being investigated to "shock" these latent cells into expressing viral antigens, making them visible to the immune system for clearance. nih.govnih.gov Research has shown that combining AZD 5582 with other classes of LRAs can lead to synergistic effects, enhancing the reactivation of latent HIV.

The combination of AZD 5582 with Bromodomain and Extra-Terminal motif (BET) inhibitors, such as I-BET151 and JQ1, has demonstrated significant synergistic activity in reversing HIV latency. nih.govnih.gov Genome-wide CRISPR screens identified that inhibitors of the BET protein family, which includes BRD2, could synergize with AZD 5582. nih.gov

In an ex vivo study using CD4+ T cells from people living with HIV on suppressive ART, the combination of AZD 5582 and the BET inhibitor JQ1 led to a 5.02-fold increase in HIV-1 mRNA levels. nih.gov Another study showed that the combination of IAP inhibitors and BET inhibitors resulted in striking synergistic activity at a range of concentrations. nih.gov In a Jurkat cell line model of HIV latency, the combination of AZD 5582 and JQ1 induced GFP expression (a marker for viral reactivation) in up to 81.5% of cells, an effect comparable to the potent, non-specific T-cell activator PMA/Ionomycin. nih.gov This synergistic effect is thought to be primarily dependent on the targeting of the BET protein BRD4. croiconference.org

Synergistic HIV-1 Reactivation with AZD 5582 and BET Inhibitors
CombinationModel SystemKey FindingReference
AZD 5582 + JQ1Ex vivo CD4+ T cells from PLWH5.02-fold increase in HIV-1 mRNA nih.gov
AZD 5582 + JQ1Jurkat latency modelUp to 81.5% GFP+ cells, indicating reactivation nih.gov
IAPi + I-BET151Jurkat latency modelDose-responsive synergistic activity observed nih.gov

Histone deacetylase (HDAC) inhibitors are another class of LRAs that have shown synergistic effects when combined with AZD 5582. nih.gov HDAC inhibitors work by altering the chromatin structure around the latent HIV provirus, making it more accessible for transcription. nih.govsciencedaily.com

CRISPR screens identified HDAC2 as a target for drugs that could work synergistically with AZD 5582. nih.gov In ex vivo experiments with CD4+ T cells from individuals with HIV, the combination of AZD 5582 with the HDAC inhibitor SAHA significantly increased HIV-1 mRNA, whereas neither agent alone showed a strong effect. nih.gov Similar synergistic effects were observed with other HDAC inhibitors, including panobinostat (B1684620) and romidepsin (B612169). nih.gov For instance, combining AZD 5582 with either panobinostat or romidepsin in peripheral blood mononuclear cells (PBMCs) from people with HIV resulted in an 8.1-fold and 9.1-fold increase in HIV-1 cell-associated RNA levels, respectively. medrxiv.org

Synergistic HIV-1 Latency Reversal with AZD 5582 and HDAC Inhibitors
CombinationModel SystemKey FindingReference
AZD 5582 + SAHAEx vivo CD4+ T cells from PLWHSignificant increase in HIV-1 mRNA nih.gov
AZD 5582 + PanobinostatEx vivo PBMCs from PLWH8.1-fold increase in HIV-1 caRNA medrxiv.org
AZD 5582 + RomidepsinEx vivo PBMCs from PLWH9.1-fold increase in HIV-1 caRNA medrxiv.org

Interleukin-15 (IL-15) superagonists, such as N-803, are being investigated for their ability to boost the immune response against virally infected cells. mdpi.comnih.gov In SIV-infected rhesus macaques on ART, the combination of AZD 5582 with N-803 was shown to enhance the reversal of viral latency. nih.govnih.govosti.gov N-803 is known to increase the proliferation and trafficking of CD8+ T cells and natural killer (NK) cells to lymph nodes, which are major sites of HIV/SIV persistence. nih.govmdpi.com The dual LRA combination of AZD 5582 and N-803 was hypothesized to enhance virus reactivation in latently infected cells, and studies have confirmed this enhanced effect on latency reversal. nih.govresearchgate.net

Research has identified the H3K4 trimethylation (H3K4me3)-specific demethylases KDM5A and KDM5B as host factors that promote HIV-1 latency. nih.govbiorxiv.org Consequently, inhibitors targeting these enzymes have been explored as potential LRAs. The KDM5-specific inhibitor JQKD82 has been shown to synergistically induce HIV-1 reactivation when combined with AZD 5582. biorxiv.orgbiorxiv.org

This combination treatment not only increased HIV-1 reactivation but also induced higher levels of cell death (apoptosis) in latently infected cells. biorxiv.org In studies using peripheral blood mononuclear cells from aviremic HIV-1 patients, the JQKD82 and AZD 5582 combination increased the release of HIV-1 viral RNA. biorxiv.org This suggests that inhibiting KDM5 can be a viable strategy to complement the action of AZD 5582 in a "shock and kill" approach. biorxiv.orgnih.gov

While LRAs like AZD 5582 can reactivate the latent virus, this alone may not be sufficient to clear the infected cells. nih.govnih.gov Therefore, combining AZD 5582 with immunotherapeutic agents, such as broadly neutralizing antibodies, is a key area of investigation. In a study with SIV-infected, ART-suppressed rhesus macaques, AZD 5582 was administered in combination with four SIV Env-specific monoclonal antibodies. nih.govosti.gov This combination therapy led to a reduction in the total and replication-competent SIV-DNA in CD4+ T cells isolated from the lymph nodes. nih.govnih.gov The antibodies are thought to enhance the elimination of the reactivated, virally-infected cells through mechanisms like antibody-dependent cellular cytotoxicity (ADCC). nih.gov

Combination Approaches in Cancer Therapy

The role of AZD 5582 as an IAP inhibitor also makes it a candidate for cancer therapy, as IAPs are often overexpressed in cancer cells, contributing to their survival and resistance to apoptosis. frontiersin.orgnih.gov Combination strategies are being explored to enhance the pro-apoptotic effects of AZD 5582.

In a study on hepatocellular carcinoma (HCC), the combination of AZD 5582 with incomplete microwave ablation (IMWA) showed significant anti-tumor effects. frontiersin.org The combination synergistically induced apoptosis and inhibited the proliferation and migration of HCC cells in vitro. In vivo experiments in mouse models confirmed that ablation combined with AZD 5582 significantly reduced the proliferation of residual HCC. Furthermore, this combination led to an increase in local CD8+ T-cell infiltration and a decrease in Foxp3+ regulatory T-cells within the tumor microenvironment, suggesting an enhanced anti-tumor immune response. frontiersin.org

In acute myeloid leukemia (AML), the combined inhibition of XIAP (an IAP targeted by AZD 5582) and BCL2 has been shown to yield maximal therapeutic efficacy. researchgate.net This provides a rationale for combining AZD 5582 with BCL2 inhibitors like venetoclax (B612062) to treat aggressive cancers.

Combination of AZD 5582 in Cancer Therapy Research
CombinationCancer ModelKey FindingReference
AZD 5582 + Incomplete Microwave AblationHepatocellular Carcinoma (HCC)Reduced tumor proliferation, increased apoptosis, and enhanced anti-tumor immune response frontiersin.org
XIAP Inhibition (AZD 5582) + BCL2 Inhibition (Venetoclax)Acute Myeloid Leukemia (AML)Potential for maximal therapeutic efficacy researchgate.net

With Radiotherapy

The combination of IAP inhibitors with radiotherapy is a promising strategy for enhancing the treatment of cancers that are resistant to radiation. nih.gov High expression levels of IAP proteins can contribute to radioresistance by blocking cell death pathways. nih.gov Furthermore, radiation itself can sometimes upregulate IAP expression, further diminishing the efficacy of the therapy. nih.gov

Preclinical studies with various IAP inhibitors have demonstrated a significant enhancement of radiation-mediated cell death in cancer models. For instance, small-molecule IAP inhibitors have been shown to sensitize glioblastoma cells to γ-irradiation, leading to increased apoptosis, reduced cell viability, and suppression of long-term clonogenic survival. nih.gov This radiosensitization effect is linked to increased caspase activation and mitochondrial-mediated cell death. nih.gov The strategy has proven effective not only in established cell lines but also in primary cancer stem-like cells, which are often responsible for tumor recurrence. nih.gov While these studies establish a strong rationale for combining IAP inhibitors with radiation, specific research detailing the synergistic effects of AZD5582 dihydrochloride (B599025) with radiotherapy is an area requiring further investigation.

With TNF-α-Related Apoptosis-Inducing Ligand (TRAIL)

The combination of AZD5582 with TNF-α-Related Apoptosis-Inducing Ligand (TRAIL) has been identified as a highly synergistic strategy for inducing tumor cell death. youtube.com TRAIL is a promising pro-apoptotic agent that preferentially induces apoptosis in cancer cells. nih.gov However, many cancer types develop resistance to TRAIL-based therapies. nih.gov AZD5582 has been shown to overcome this resistance, sensitizing various cancer cell lines to TRAIL-induced apoptosis. nih.govnih.gov

In hepatocellular carcinoma (HCC) cell lines resistant to TRAIL, the combination of AZD5582 and a nanosomal formulation of TRAIL resulted in synergistic apoptosis induction while sparing normal cells. nih.gov In vivo studies demonstrated that this combination led to the complete eradication of HCC tumors. nih.gov A similar synergistic effect was observed in neuroblastoma, where the combination therapy proved highly effective and safe in preclinical models. nih.gov

The underlying mechanism for this synergy involves the simultaneous modulation of multiple apoptosis-regulating proteins. The combination treatment leads to the downregulation of anti-apoptotic factors such as cFLIP, MCL-1, and various IAPs (XIAP, Survivin, cIAP-1), alongside the upregulation of the pro-apoptotic protein BAX and Death Receptor 5 (DR5). nih.govnih.gov

Table 1: Synergistic Effects of AZD5582 with TRAIL

Cancer Type Model System Key Findings Mechanism of Action
Hepatocellular Carcinoma Huh7 and HepG2 cell lines; In vivo tumor models Synergistic apoptosis induction; Overcame TRAIL resistance; Complete tumor eradication in vivo. nih.gov Downregulation of anti-apoptotic proteins (cFLIP, MCL-1, XIAP, Survivin, cIAP-1). nih.gov
Neuroblastoma SH-SY5Y cell line; In vivo xenograft models Overcame TRAIL resistance; Induced intensive apoptosis in cancer cells but not normal cells. nih.gov Downregulation of anti-apoptotic proteins (cFLIP, MCL-1, IAPs); Upregulation of pro-apoptotic protein BAX and Death Receptor 5 (DR5). nih.gov

| Breast Cancer | Panel of breast cancer cell lines | Highly synergistic in inducing tumor cell death across multiple cell lines. youtube.com | Investigation into the specific modes of death signal transduction is ongoing. youtube.com |

With BCL-2 Inhibitors (e.g., Venetoclax)

Targeting different components of the apoptosis pathway simultaneously is a rational approach to cancer therapy. The B-cell lymphoma-2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptosis pathway, acting upstream of the IAPs. mdpi.comnih.gov Venetoclax is a potent and selective inhibitor of the BCL-2 protein and has shown significant efficacy in various hematological malignancies. nih.govnih.gov

Given that IAP inhibitors like AZD5582 and BCL-2 inhibitors like Venetoclax target distinct anti-apoptotic mechanisms, their combination is hypothesized to produce synergistic effects. mdpi.comresearchgate.net Overexpression of both BCL-2 and XIAP has been observed in some aggressive cancers, suggesting that dual inhibition could provide maximum therapeutic benefit. researchgate.net

Preclinical research has explored this combination in the context of viral reservoirs in SIV-infected, ART-suppressed macaques. A study investigated the use of AZD5582 and Venetoclax to reverse latency and enhance the clearance of infected cells. larvol.comcbtn.orgnatap.org The combination was found to have a favorable effect on reducing the levels of intact SIV DNA in both blood and bone marrow CD4+ T cells. larvol.com This suggests that the dual targeting of IAP and BCL-2 pathways can effectively induce cell death in reservoir cells, providing a strong rationale for its investigation in oncology. researchgate.netdoherty.edu.au

With Proteasome Inhibitors (e.g., Carfilzomib)

Proteasome inhibitors represent another class of anticancer agents that can be combined with IAP antagonists for enhanced therapeutic effect. The proteasome system is critical for protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins, thereby promoting cell death. Carfilzomib is a second-generation proteasome inhibitor used in the treatment of multiple myeloma. frontiersin.org

Research in multiple myeloma (MM) cell lines has demonstrated a synergistic effect when combining AZD5582 with carfilzomib. researchgate.net This combination therapy resulted in enhanced apoptosis compared to either agent used alone. researchgate.net The study provides a clear rationale for using AZD5582 as part of a combination strategy in multiple myeloma, leveraging the simultaneous inhibition of both IAPs and the proteasome to overwhelm cancer cell survival mechanisms. researchgate.net

Table 2: Synergistic Effects of AZD5582 with Carfilzomib

Cancer Type Model System Key Findings

| Multiple Myeloma | MM1S, RPMI8226, U266, and KMS-5 cell lines | Synergistic effect observed with combination therapy; Enhanced apoptosis induction. researchgate.net |

With Microwave Ablation for Enhanced Anti-Tumor Effects

Microwave ablation (MWA) is a localized thermal therapy used for treating tumors, particularly in the liver. However, incomplete ablation can leave residual tumor cells, leading to recurrence. Combining MWA with a systemic agent like AZD5582 offers a strategy to eliminate these surviving cancer cells.

Studies in hepatocellular carcinoma (HCC) have shown that AZD5582 synergistically enhances the effects of incomplete microwave ablation (IMWA). In vitro, AZD5582 combined with heat treatment synergistically induced apoptosis and inhibited the proliferation and migration of liver cancer cells. In vivo experiments confirmed that the combination of IMWA and AZD5582 significantly reduced the proliferation of residual HCC and improved treatment outcomes.

A key aspect of this synergy is the modulation of the tumor immune microenvironment. The combination therapy was found to increase the infiltration of beneficial CD8-positive T cells while decreasing the presence of immunosuppressive Foxp3-positive regulatory T cells (Tregs) in the tumor tissue. This shift in the immune landscape contributes to a more robust anti-tumor response.

Table 3: Synergistic Effects of AZD5582 with Incomplete Microwave Ablation (IMWA)

Cancer Type Model System In Vitro Findings In Vivo Findings

| Hepatocellular Carcinoma | HCC cell lines; Xenograft and immune-intact mouse models | Synergistic apoptosis induction with heat; Inhibition of cell proliferation and migration. | Reduced tumor volume and proliferation of residual cancer; Increased CD8+ T cell infiltration; Decreased Foxp3+ Treg cell infiltration. |

With Interferon-gamma (IFN-γ) in Enhancing Immunogenicity

Interferon-gamma (IFN-γ) is a cytokine that plays a critical role in the immune response against tumors. It can directly inhibit cancer cell proliferation and induce apoptosis. larvol.com Research has shown that combining AZD5582 with IFN-γ results in a profound synergistic induction of cell death in non-small cell lung cancer (NSCLC) cells. larvol.com

While AZD5582 alone had only a slight effect on the viability of H1975 NSCLC cells, its combination with IFN-γ led to significant cell death. larvol.com This synergistic effect was also observed in other NSCLC cell lines, such as HCC827 and H1437. The mechanism behind this synergy involves the marked activation of caspases, specifically the cleavage of caspase-8 and PARP, key executioners of the apoptotic process. larvol.com Long-term colony formation assays confirmed that the combination of AZD5582 and IFN-γ prevented the survival of cancer cell colonies. larvol.com

Table 4: Synergistic Effects of AZD5582 with Interferon-gamma (IFN-γ)

Cancer Type Model System Key Findings Mechanism of Action

| Non-Small Cell Lung Cancer (NSCLC) | H1975, HCC827, H1437, A549 cell lines | Profound synergistic induction of cell death; Inhibition of long-term colony formation. larvol.com | Synergistic and marked cleavage (activation) of caspase-8 and PARP. larvol.com |

Synergistic Effects with Curcumin-Loaded Lipopolymers

The clinical application of many promising anticancer agents is often hindered by challenges such as poor solubility and inability to cross the blood-brain barrier (BBB). mdpi.com This is particularly relevant for treating brain tumors like glioblastoma multiforme (GBM). Nanotechnology offers a potential solution to these delivery challenges.

One study investigated the use of lipopolymers (LPs) loaded with curcumin (B1669340) to enhance the activity of AZD5582 against GBM. mdpi.com Curcumin, a natural compound, has its own anticancer properties. mdpi.com The LPs were engineered to facilitate the penetration of the encapsulated drugs across the BBB and to target GBM cells. mdpi.com

The results demonstrated that the curcumin-incorporated lipopolymers significantly enhanced the activity of AZD5582. mdpi.com This combination led to a greater suppression of cIAP1 and XIAP levels and a corresponding increase in caspase-3 levels in GBM cells, indicating enhanced apoptosis. mdpi.com This research highlights a novel strategy where a nanocarrier system loaded with a synergistic natural compound can amplify the therapeutic efficacy of an IAP inhibitor in a difficult-to-treat cancer. mdpi.com

Table of Mentioned Compounds

Compound Name
AZD5582 dihydrochloride
Carfilzomib
Curcumin
Interferon-gamma (IFN-γ)
TNF-α-Related Apoptosis-Inducing Ligand (TRAIL)

Vi. Advanced Methodologies in Azd 5582 Dihydrochloride Research

CRISPR-Cas9 Screening for Identifying Synergistic Targets and Genetic Vulnerabilities

CRISPR-Cas9 technology has emerged as a powerful tool for identifying genetic factors that influence cellular responses to AZD 5582. By systematically knocking out genes, researchers can pinpoint pathways and targets that work in concert with the compound.

In the context of HIV-1, genome-wide CRISPR screens have been employed to identify host factors that could enhance the latency-reversing effects of AZD 5582. nih.govnih.gov This approach aims to find synergistic combinations of latency-reversing agents (LRAs) to reactivate the latent HIV-1 reservoir. nih.gov In one study, a CRISPR screen was conducted on latently infected Jurkat T cells treated with a suboptimal concentration of AZD 5582. nih.gov The screen identified host genes whose knockout enhanced the expression of a viral reporter gene, suggesting that inhibitors of these genes could synergize with AZD 5582. nih.govnih.gov

The screens successfully identified several key targets. For instance, knockout of genes such as HDAC2 (a histone deacetylase) and BRD2 (a member of the Bromodomain and Extra-Terminal motif protein family) was shown to enhance viral gene expression when combined with AZD 5582. nih.govnih.gov This led to the validation of synergistic effects between AZD 5582 and HDAC inhibitors, as well as the BET inhibitor JQ1, in CD4+ T cells from people living with HIV-1. nih.govnih.gov Further validation experiments confirmed that the knockout of novel targets like CYLD and YPEL5 also displayed synergy with AZD 5582 in inducing HIV mRNA. nih.govnih.gov

Below is a table summarizing key genes identified in CRISPR screens whose knockout demonstrated synergy with AZD 5582 for HIV-1 latency reversal.

Gene TargetFunction/PathwaySynergistic Effect with AZD 5582
HDAC2 Histone DeacetylationKnockout enhances latency reversal. nih.govnih.gov
BRD2 BET Protein FamilyKnockout enhances latency reversal. nih.govnih.gov
NFKBIA NF-κB InhibitorKnockout synergistic with AZD 5582. nih.gov
CYLD Deubiquitinating EnzymeKnockout synergistic with AZD 5582. nih.govnih.gov
YPEL5 Yippee Like 5Knockout synergistic with AZD 5582. nih.govnih.gov
PPP6C Protein Phosphatase 6Knockout shows strong synergy with AZD 5582. nih.gov

This table is generated based on data from cited research articles.

To identify vulnerabilities in cancer cells, researchers have integrated drug sensitivity data for AZD 5582 with genome-wide CRISPR-Cas9 gene essentiality data. researchgate.net This pharmacogenomic approach helps to correlate drug sensitivity with specific genetic dependencies, uncovering potential therapeutic strategies. researchgate.net

In one such study focusing on oral squamous cell carcinoma (OSCC), 339 anticancer compounds, including AZD 5582, were screened across 21 OSCC cell lines. researchgate.net The sensitivity data (IC50 values) was then integrated with CRISPR screen data that identified genes essential for the survival of these cell lines. researchgate.net The analysis aimed to find drug-gene pairs with a high correlation, where sensitivity to a drug is associated with dependency on a particular gene. researchgate.net This integrative workflow identified that high dependency on the TNF and NF-κB pathways was associated with sensitivity to AZD 5582. researchgate.net

In Vitro Cellular Assays

A variety of in vitro cellular assays are fundamental to characterizing the biological effects of AZD 5582 dihydrochloride (B599025) at the cellular level. These assays measure key processes such as programmed cell death, cell viability, and migration.

Apoptosis assays are crucial for confirming the pro-apoptotic mechanism of AZD 5582. Annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method used to quantify apoptotic cells. nih.govnih.gov In this assay, Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised, indicating late apoptosis or necrosis. nih.govnih.gov

Studies have shown that treatment with AZD 5582, particularly in combination with other agents, leads to a significant increase in the percentage of apoptotic cells in various cancer cell lines. researchgate.net For example, in M231 breast cancer cells, the combination of AZD 5582 with another therapeutic agent drastically enhanced apoptosis as measured by Annexin V/PI staining. researchgate.net In chronic lymphocytic leukaemia (CLL) cells, however, AZD 5582 alone did not induce significant cell death, even at high concentrations. researchgate.net

The activation of caspases, which are key executioner proteins in the apoptotic cascade, is another hallmark of apoptosis. Western blotting or flow cytometry-based assays can detect the cleaved (active) forms of caspases. Research has demonstrated that AZD 5582 treatment can trigger the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways, leading to the cleavage of executioner caspases like caspase-3 and caspase-7. researchgate.netmedchemexpress.com

The table below summarizes findings from apoptosis assays involving AZD 5582.

Cell LineAssay MethodKey Finding
M231 (Breast Cancer)Annexin V/PI Staining, Caspase-3, -8, -9 ActivationCombination with ERN-T induced drastically enhanced apoptosis. researchgate.net
Pancreatic Cancer CellsCleaved Caspase-3 DetectionAZD 5582 induced apoptosis in sensitive cell lines (BxPC-3, Panc-1). nih.gov
Chronic Lymphocytic Leukaemia (CLL)Annexin V/PI StainingAZD 5582 was not directly cytotoxic and induced only modest cell death. researchgate.net
HCC827 (NSCLC)Active Caspase-3/8 DetectionCo-treatment with IFNγ induced cell death and caspase activation. medchemexpress.com

This table is generated based on data from cited research articles.

Cell viability and proliferation assays are used to assess the cytotoxic and cytostatic effects of AZD 5582. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method that measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells. abcam.comnih.gov The colony formation assay, on the other hand, evaluates the long-term proliferative capacity of single cells.

In studies on hepatocellular carcinoma (HCC), CCK8 and colony formation assays showed that AZD 5582 significantly reduced cell viability and proliferation, particularly in an in vitro model mimicking incomplete microwave ablation. researchgate.netresearchgate.net Similarly, in pancreatic cancer cell lines, MTS assays (which work on a similar principle to CCK-8) revealed differential sensitivity to AZD 5582, with BxPC-3 and PanC-1 cells being sensitive, while other lines were resistant. nih.gov

The cell scratch assay is a straightforward method to study cell migration in vitro. nih.govnih.gov A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap over time is monitored. This assay is particularly relevant for assessing the anti-metastatic potential of cancer drugs.

In HCC cell lines, a cell scratch assay was used to investigate the effect of AZD 5582 on the invasive ability of tumor cells. researchgate.netresearchgate.net The results indicated that treatment with the XIAP inhibitor AZD 5582 significantly reduced the migration and invasive capacity of the HCC cells. researchgate.net

Gene Expression Analysis (RT-qPCR, RNA Sequencing)

Gene expression studies have been fundamental in understanding the cellular response to AZD5582. Both RT-qPCR and RNA sequencing have been employed to analyze transcriptional changes in target cells.

In studies involving CD4+ T cells from ART-suppressed, HIV-infected donors, treatment with AZD5582 led to a notable increase in cell-associated HIV RNA. biorxiv.orgresearchgate.net RT-qPCR analysis quantified this, showing up to a 2.2-fold induction of cell-associated RNA in total CD4+ T cells from some donors. biorxiv.org In resting CD4+ T cells, a more quiescent reservoir of the virus, 100nM of AZD5582 induced an average 1.6-fold increase in cell-associated RNA. biorxiv.org

RNA sequencing of CD4+ T cells from SIV-infected rhesus macaque infants treated with AZD5582 revealed upregulation of key noncanonical NF-κB pathway genes, including BIRC3 and BIRC5. nih.gov However, the expression of other critical genes in this pathway, such as NFKB2 and RELB, was significantly higher in adult macaques, suggesting age-related differences in response. nih.govnih.gov Transcriptomic analysis also confirmed that AZD5582 induces fewer global gene expression changes compared to other latency-reversing agents like protein kinase C agonists, indicating a more targeted mechanism of action. biorxiv.orgnih.gov Gene ontology analysis of upregulated genes showed an enrichment for NF-κB-related pathways. biorxiv.org

Ex vivo stimulation of naive and memory CD4+ T cells from SIV-infected infant macaques with AZD5582 was analyzed by RT-qPCR, which evaluated the expression of the noncanonical NF-κB pathway genes BIRC3 and NFkB2. nih.gov

Table 1: Gene Expression Changes in Response to AZD5582
Cell TypeModel SystemMethodKey Genes/Transcripts AffectedObserved Effect
Total CD4+ T cellsHIV-infected, ART-suppressed human donorsRT-qPCRCell-associated HIV RNAUp to 2.2-fold increase biorxiv.org
Resting CD4+ T cellsHIV-infected, ART-suppressed human donorsRT-qPCRCell-associated HIV RNAAverage 1.6-fold increase biorxiv.org
CD4+ T cellsSIV-infected, ART-suppressed rhesus macaque infantsRNA-SeqBIRC3, BIRC5Upregulation nih.gov
CD4+ T cellsSIV-infected, ART-suppressed rhesus macaques (infant vs. adult)RNA-SeqNFKB2, RELBSignificantly higher expression in adults nih.govnih.gov
Naive and Memory CD4+ T cellsSIV-infected, ART-suppressed infant rhesus macaquesRT-qPCRBIRC3, NFkB2Upregulation nih.gov

Protein Expression and Pathway Activation Analysis (Western Blot, Immunofluorescence)

Western blot analysis has been a cornerstone in confirming the on-target activity of AZD5582. A primary mechanism of AZD5582 is the degradation of cellular inhibitor of apoptosis proteins (cIAPs). In primary CD4+ T cells, even a brief one-hour exposure to 100nM AZD5582 was sufficient to deplete cIAP1 and cIAP2. biorxiv.org This degradation leads to the activation of the noncanonical NF-κB pathway, evidenced by the processing of p100 to its active p52 form. biorxiv.orgresearchgate.netresearchgate.net

In cancer cell lines, the effects of AZD5582 on protein expression are dependent on the cellular context. In AZD5582-sensitive pancreatic cancer cells (BxPC-3 and Panc-1), treatment induced the cleavage of caspase-3, a key marker of apoptosis. nih.gov Conversely, resistant cell lines (Capan-2 and AsPC-1) showed no such cleavage. nih.gov Furthermore, AZD5582 treatment led to a decrease in the anti-apoptotic protein Mcl-1 in sensitive cells. oncotarget.com In oral squamous cell carcinoma (OSCC) cell lines, AZD5582 effectively degraded cIAP1 and cIAP2, and induced cleaved caspase-3 and CASP8 in sensitive lines. nih.gov

Immunofluorescence has been utilized in preclinical models to assess cellular changes in tissues. In a study involving SIV-infected rhesus macaques, immunofluorescence was used to assess populations of CD20+, CD8α+, and CD4+ cells in lymph node biopsies. nih.gov In hepatocellular carcinoma xenograft models, TUNEL staining, a method related to immunofluorescence that detects DNA fragmentation in apoptotic cells, showed that AZD5582 increased the apoptotic cell ratio in cancer tissues. frontiersin.org

Table 2: Protein Expression and Pathway Activation by AZD5582
Cell/Tissue TypeModel SystemMethodKey Proteins AnalyzedObserved Effect
Primary CD4+ T cellsHumanWestern BlotcIAP1, cIAP2, p100/p52Depletion of cIAPs, processing of p100 to p52 biorxiv.org
Pancreatic Cancer Cells (sensitive)HumanWestern BlotCleaved caspase-3, Mcl-1Increased cleaved caspase-3, decreased Mcl-1 nih.govoncotarget.com
Oral Squamous Cell Carcinoma (sensitive)HumanWestern BlotcIAP1, cIAP2, Cleaved caspase-3, CASP8Degradation of cIAPs, induction of cleaved caspases nih.gov
Lymph NodesSIV-infected Rhesus MacaquesImmunofluorescenceCD20+, CD8α+, CD4+Cellular population assessment nih.gov
Hepatocellular Carcinoma XenograftMouseTUNEL StainingApoptotic cellsIncreased apoptosis frontiersin.org

Advanced Preclinical Animal Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been crucial for evaluating the in vivo efficacy of AZD5582. In a Panc-1 pancreatic cancer xenograft model, treatment with AZD5582 led to a decrease in both tumor growth and weight. nih.gov This was accompanied by an increase in cleaved caspase-3 expression within the tumor tissue, confirming the induction of apoptosis. nih.gov

Similarly, in an oral squamous cell carcinoma xenograft model using ORL-207 cells, weekly treatment with AZD5582 resulted in significant inhibition of tumor growth and a reduction in tumor weight. nih.gov Western blot analysis of the tumor lysates confirmed the durable degradation of cIAP1. nih.gov In hepatocellular carcinoma xenografts, the combination of AZD5582 with incomplete microwave ablation significantly suppressed tumor progression and enhanced apoptosis. frontiersin.org

The SIV-infected rhesus macaque is a key preclinical model for studying HIV latency and cure strategies. In ART-suppressed, SIV-infected macaques, AZD5582 has been shown to be an effective latency-reversing agent. nih.gov Treatment induced on-ART viremia, with plasma SIV RNA levels rising above the limit of detection. nih.gov In one study, 5 out of 9 (55%) adult macaques receiving ten doses of AZD5582 experienced on-ART viremia, with viral loads reaching as high as 1,390 copies/mL. nih.gov

However, studies in infant macaques revealed a dampened response, with on-ART viremia observed in 5 out of 8 infants, but with a lower frequency of detectable viral episodes compared to adults (6% of measurements vs. 46%). nih.govnih.gov This difference was attributed to altered pharmacokinetics and less inducibility of infant CD4+ T cells. nih.gov Combining AZD5582 with CD8α+ cell depletion in adult macaques enhanced latency reversal, with 100% of animals in the combination group showing on-ART viremia. asm.org

Table 3: AZD5582-Induced Latency Reversal in SIV-Infected Rhesus Macaques
Macaque ModelTreatment GroupOutcome MeasureResult
Adult, ART-suppressedAZD5582 aloneOn-ART Viremia (>60 copies/mL)55% (5/9) of macaques showed viremia nih.gov
Infant, ART-suppressedAZD5582 aloneOn-ART Viremia (>60 copies/mL)63% (5/8) of macaques showed viremia nih.gov
Infant vs. AdultAZD5582 aloneFrequency of Viremic Episodes6% in infants vs. 46% in adults nih.gov
Adult, ART-suppressedAZD5582 + CD8α depletionOn-ART Viremia (>60 copies/mL)100% (6/6) of macaques showed viremia asm.org

Humanized mouse models, particularly the BLT (bone marrow/liver/thymus) model, which possess a functional human immune system, have been instrumental in studying HIV latency reversal in a systemic context. A single dose of AZD5582 was shown to induce HIV production in ART-treated BLT mice, resulting in detectable plasma viremia (up to 1,574 HIV RNA copies/mL) in a significant portion of the animals. ucsd.edu

Crucially, AZD5582 treatment led to increased HIV RNA expression in resting CD4+ T cells isolated from various tissues, including bone marrow, lymph nodes, spleen, liver, and lung. ucsd.edu The fold increase in viral RNA levels in these tissues ranged from 1.4-fold in the spleen to 24-fold in the liver, demonstrating systemic reactivation of the latent reservoir. ucsd.eduresearchgate.net This systemic reactivation occurred without inducing general toxicity or overt cellular activation. nih.gov

Organoid Models in Cancer Research

The use of organoid models in AZD5582 research is an emerging area. Organoids are 3D cell culture systems derived from stem cells that can self-organize to recapitulate the architecture and function of an organ. frontiersin.org Patient-derived tumor organoids, in particular, maintain the genetic and phenotypic characteristics of the original tumor, making them a valuable tool for preclinical drug testing. frontiersin.org

A recent study identified AZD5582 as a novel inhibitor of SHCBP1, a protein overexpressed in pancreatic cancer. researchgate.net This research demonstrated that AZD5582 efficiently restrains the growth of pancreatic cancer in organoid models, highlighting the potential of this advanced in vitro system for evaluating the efficacy of AZD5582 and understanding its mechanisms in a more physiologically relevant context. researchgate.net

Vii. Mechanisms of Sensitivity and Resistance in Preclinical Contexts

Determinants of AZD5582 Dihydrochloride (B599025) Sensitivity in Cancer Cells

The sensitivity of cancer cells to AZD5582 dihydrochloride, a small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), is a multifactorial phenomenon governed by the intrinsic cellular signaling pathways, protein expression levels, and the underlying genomic landscape of the tumor. scienceopen.comresearchgate.net Preclinical studies have identified several key determinants that predict whether a cancer cell will undergo programmed cell death upon exposure to this IAP antagonist.

A significant factor in determining sensitivity to AZD5582 is the dependency of cancer cells on the Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF-κB) signaling pathways for survival. scienceopen.comnih.gov In certain cancers, such as a subset of oral squamous cell carcinomas (OSCC), a high dependency on the NF-κB pathway is associated with potent sensitivity to AZD5582. scienceopen.comnih.gov

AZD5582 functions by targeting cellular IAP1 (cIAP1) and cIAP2 for degradation. nih.gov This degradation disrupts the normal regulation of NF-κB signaling and promotes the formation of a pro-apoptotic complex. Furthermore, TNF has been identified as a crucial mediator of AZD5582 sensitivity. scienceopen.com The drug's targeting of cIAP1 can lead to TNF-α-induced apoptosis. nih.govoncotarget.com In essence, cancer cells that are "addicted" to the NF-κB pathway for their survival signaling are particularly vulnerable to the pathway disruption caused by AZD5582, which shifts the cellular balance towards apoptosis. nih.gov

In the context of human pancreatic cancer cells, the levels of phosphorylated AKT (p-Akt) and phosphorylated X-linked inhibitor of apoptosis protein (p-XIAP) are critical determinants of sensitivity versus resistance to AZD5582. researchgate.netnih.gov Studies have shown that cancer cells with low levels of p-Akt and p-XIAP are sensitive to AZD5582-induced apoptosis. nih.gov Conversely, high expression of these phosphorylated proteins confers resistance. researchgate.netnih.gov

Phosphorylation of XIAP at the Ser87 residue, a process that can be induced by phospho-AKT, leads to the stabilization of the XIAP protein. nih.gov This stabilization enhances its anti-apoptotic function, thereby rendering cells resistant to IAP antagonists like AZD5582. nih.gov Experimental manipulation of these factors has confirmed their influence:

Knockdown of endogenous Akt or XIAP in resistant pancreatic cancer cells resulted in increased sensitivity to AZD5582. oncotarget.com

Ectopic expression of Akt or XIAP in sensitive cells led to acquired resistance. oncotarget.com

This indicates that the phosphorylation status of XIAP, regulated by the AKT pathway, is a key switch controlling the cellular response to AZD5582. researchgate.netnih.gov

Table 1: Influence of p-Akt and p-XIAP on AZD5582 Sensitivity in Pancreatic Cancer Cell Lines

Cell LineAZD5582 Sensitivityp-Akt Expressionp-XIAP Expression
BxPC-3SensitiveLowLow
Panc-1SensitiveLowLow
Capan-2ResistantHighHigh
AsPC-1ResistantHighHigh

The genomic context of a cancer cell, specifically its dependency on certain genes, plays a pivotal role in its susceptibility to AZD5582. scienceopen.comnih.gov By integrating pharmacologic data with genome-wide CRISPR-Cas9 gene essentiality data in OSCC cell lines, researchers have identified that sensitivity to AZD5582 is strongly correlated with a dependency on key genes within the NF-κB signaling pathway. scienceopen.comnih.gov

These essential genes include:

RNF31 (Ring Finger Protein 31): A component of the linear ubiquitin chain assembly complex (LUBAC), which is crucial for NF-κB activation.

MAP3K7 (Mitogen-Activated Protein Kinase Kinase Kinase 7): Also known as TAK1, a key kinase that mediates signals leading to NF-κB activation.

IKBKG (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Gamma): Also known as NEMO, the regulatory subunit of the IKK complex, which is essential for the activation of the canonical NF-κB pathway. nih.gov

The drug's targets, cIAP1 and cIAP2 (encoded by BIRC2 and BIRC3, respectively), are functionally linked to these genes within the TNFR1-induced NF-κB signaling pathway. nih.gov Therefore, cancer cells that are genomically reliant on the integrity of this pathway for survival are rendered vulnerable when AZD5582 induces the degradation of cIAPs. nih.gov

AZD5582 can induce cell death through at least two distinct, regulated pathways: caspase-8-dependent apoptosis and caspase-8-independent necroptosis. scienceopen.comnih.gov Caspase-8 is a critical initiator protease in the extrinsic apoptosis pathway. jci.orgnih.gov The degradation of cIAPs by AZD5582 can lead to the formation of a ripoptosome complex, enabling the activation of caspase-8 and subsequent execution of apoptosis. nih.govmedchemexpress.com

However, in cancer cells where caspase-8 is lost or inactivated—a frequent occurrence in some cancers like head and neck squamous cell carcinoma—an alternative cell death pathway can be engaged. nih.govjci.orgresearchgate.net In such scenarios, if the cell retains functional necroptosis machinery (e.g., expresses RIPK3), treatment with an IAP antagonist like AZD5582 can trigger necroptosis, a form of programmed necrosis. nih.gov This dual-mechanism potential suggests that the status of caspase-8 within a tumor could be a biomarker for the specific mode of cell death induced by AZD5582, and that the compound may be effective even in apoptosis-resistant, caspase-8-deficient tumors. nih.gov

Factors Influencing Latency Reversal Efficacy in HIV Models

In the context of HIV, AZD5582 has been investigated as a latency-reversing agent (LRA) for its ability to reactivate the virus from its dormant state within latently infected cells. nih.goveurekalert.orgnih.gov This "shock and kill" strategy aims to expose the viral reservoir to the immune system for clearance. nih.gov AZD5582 achieves this by activating the non-canonical NF-κB pathway. eurekalert.orgnih.gov However, the efficacy of this latency reversal is not uniform and can be influenced by host factors, particularly the developmental stage of the immune system. nih.govnih.gov

Studies using the SIV-infected rhesus macaque model have revealed significant differences in the response to AZD5582 between infant and adult animals. nih.govnih.gov While AZD5582 effectively reverses SIV latency in ART-suppressed adult macaques, it demonstrates a weaker and less frequent latency reversal effect in infant macaques. nih.govnih.gov

This altered response pattern in developing immune systems is likely attributable to several factors:

Pharmacokinetics: The maximum plasma concentration (Cmax) of AZD5582 was found to be significantly lower in infant macaques compared to adults (294 ng/mL vs. 802 ng/mL). nih.gov

Cellular Inducibility: Transcriptomic analysis of CD4+ T cells showed that while many genes were similarly upregulated in both age groups post-treatment, the expression of key non-canonical NF-κB pathway genes, such as NFKB2 and RELB, was significantly higher in adult macaques. nih.gov

Ex Vivo Response: CD4+ T cells isolated from infant macaques showed substantially less virus reactivation upon ex vivo stimulation with AZD5582 compared to cells from adults. nih.gov

These findings underscore that the developmental stage of the host immune system is a critical factor influencing the efficacy of this latency reversal approach. nih.govnih.gov Strategies for HIV cure in pediatric populations may require different approaches or dosing modifications compared to adults. nih.gov

Table 2: Comparison of AZD5582 Response in Infant vs. Adult Rhesus Macaques

ParameterInfant Rhesus MacaquesAdult Rhesus Macaques
Latency Reversal Weaker and less frequent on-ART viremia. nih.govnih.govMore robust and frequent on-ART viremia. nih.gov
Plasma Cmax Lower (e.g., 294 ng/mL). nih.govHigher (e.g., 802 ng/mL). nih.gov
ncNF-κB Gene Upregulation Less pronounced induction of NFKB2, RELB. nih.govSignificantly higher induction of NFKB2, RELB. nih.gov
Ex Vivo Reactivation Minimal virus induction in CD4+ T cells. nih.govClear virus induction in CD4+ T cells. nih.gov

Transcriptional Blocks to HIV Reactivation

The reactivation of latent Human Immunodeficiency Virus (HIV) is a critical step in "shock and kill" therapeutic strategies. This process is often hindered by transcriptional blocks that maintain the provirus in a silent state within host cells. AZD5582 dihydrochloride has been identified as a potent latency-reversing agent (LRA) that acts by overcoming these blocks through a specific signaling pathway.

AZD5582 is a mimetic of the second mitochondrial-derived activator of caspases (SMACm), which targets the non-canonical NF-κB (ncNF-κB) signaling pathway. In the context of HIV latency, the cellular inhibitor of apoptosis protein 1 (cIAP1) plays a crucial role by degrading the NF-κB-inducing kinase (NIK), thereby suppressing the ncNF-κB pathway. By inhibiting cIAP1, AZD5582 leads to the accumulation of NIK. This, in turn, results in the phosphorylation and processing of the p100 subunit of NF-κB2 into its active p52 form. The active p52 transcription factor can then translocate to the nucleus and bind to the HIV Long Terminal Repeat (LTR), initiating viral gene transcription and thus bypassing the transcriptional silencing that characterizes latency.

Preclinical studies using resting CD4+ T cells from ART-suppressed individuals have demonstrated that AZD5582 can effectively increase cell-associated HIV RNA, indicating successful latency reversal. Notably, this reactivation occurs with minimal global T-cell activation or changes in host gene expression, highlighting a more selective mechanism of action compared to other LRAs like Protein Kinase C (PKC) agonists.

Despite its potency, the effectiveness of AZD5582 can be influenced by the specific nature of the transcriptional blocks within different cellular contexts, leading to variable sensitivity. For instance, ex vivo studies have shown that while AZD5582 could induce HIV transcription in primary CD4+ T cells from a majority of donors, some samples were less responsive. This suggests that the latent reservoir is heterogeneous and that in some cells, the ncNF-κB pathway activation alone may be insufficient to overcome all transcriptional barriers. Further evidence of this variability comes from studies in SIV-infected infant rhesus macaques, where CD4+ T cells did not exhibit significant viral reactivation upon AZD5582 treatment, in contrast to findings in adult macaques. This suggests that the cellular environment and the epigenetic landscape of the latent reservoir may differ with age, contributing to resistance.

To enhance the efficacy of AZD5582 and overcome resistance, combination strategies are being explored. One approach involves targeting epigenetic modifications that contribute to transcriptional silencing. Research has shown that inducing histone crotonylation, an epigenetic mark associated with active gene expression, can sensitize latent HIV to reactivation by AZD5582. The combination of sodium crotonate (NaCr), a crotonylation inducer, with AZD5582 resulted in enhanced latency reversal in both cell line models and resting CD4+ T cells from people living with HIV. The underlying mechanism appears to involve an enhanced cleavage of p100 into p52, suggesting that altering the chromatin state can make the transcriptional machinery more accessible to the p52 activated by AZD5582.

The following table summarizes key research findings regarding the role of AZD5582 in overcoming transcriptional blocks to HIV reactivation.

Model SystemTreatmentKey FindingsReference
Primary CD4+ T cells from ART-suppressed HIV+ donorsAZD5582Increased cell-associated HIV RNA, indicating latency reversal through the ncNF-κB pathway with minimal off-target gene expression changes.
Primary CD4+ T cells from ART-suppressed HIV+ donorsAZD5582Induced HIV transcription in cells from 4 out of 6 donors, highlighting patient-specific variability in response.
SIV-infected infant rhesus macaquesAZD5582Infant CD4+ T cells did not show substantial viral reactivation, suggesting age-related differences in sensitivity.
HIV latency cell lines and primary CD4+ T cells from HIV+ donorsAZD5582 + Sodium Crotonate (NaCr)The combination enhanced HIV latency reversal compared to AZD5582 alone. Crotonylation was found to augment the processing of p100 to the active p52 subunit.

Viii. Future Directions and Emerging Research Avenues for Azd 5582 Dihydrochloride

Further Elucidation of Molecular Signaling Cascades and Crosstalk

The primary mechanism of AZD5582 involves the activation of the non-canonical NF-κB pathway. nih.gov By antagonizing cellular inhibitor of apoptosis protein 1 (cIAP1), AZD5582 prevents the degradation of NF-κB-inducing kinase (NIK), allowing it to accumulate and activate the IKKα complex. This leads to the processing of p100 to p52, which then translocates to the nucleus with RelB to regulate gene expression. biorxiv.org This pathway is distinct from the canonical NF-κB pathway, potentially reducing off-target effects and improving safety. nih.gov

Future research will need to further dissect the downstream consequences of ncNF-κB activation by AZD5582 in various cell types. A deeper understanding of the specific genes transactivated by the p52/RelB complex is crucial. For instance, in the context of HIV latency reversal, AZD5582-induced ncNF-κB activation leads to the expression of viral RNA without causing the widespread T-cell activation seen with other latency-reversing agents (LRAs). biorxiv.org However, the full scope of host genes modulated by this pathway remains to be explored. biorxiv.org

Moreover, investigating the crosstalk between the ncNF-κB pathway and other critical signaling cascades is a key emerging avenue. In some cancer cells, AZD5582's efficacy is dependent on TNFα signaling, suggesting a critical interplay between IAP inhibition and extrinsic apoptosis pathways. nih.gov In hepatocellular carcinoma models, activation of the PI3K/Akt signaling pathway can confer resistance by promoting anti-apoptotic effects, while AZD5582 has been shown to synergize with heat treatment to induce apoptosis. frontiersin.org Understanding how AZD5582 modulates or is affected by pathways like PI3K/Akt, MAPK/ERK, and JAK/STAT will be vital for predicting therapeutic responses and designing rational combination strategies. medchemexpress.comfrontiersin.org

Investigation of Novel Combination Strategies in Diverse Preclinical Disease Models

The finding that AZD5582 alone does not consistently reduce the size of the SIV reservoir, despite successfully reactivating the virus, underscores the need for combination therapies. nih.gov This "shock and kill" strategy requires both a "shock" agent to reactivate the latent virus (like AZD5582) and a "kill" agent to clear the newly visible infected cells. nih.gov

Promising preclinical studies in SIV-infected rhesus macaques have combined AZD5582 with other agents. One such strategy involves pairing AZD5582 with SIV-specific monoclonal antibodies (RhmAbs) to target and eliminate cells expressing viral proteins on their surface. nih.gov This combination has been shown to reduce the total and replication-competent SIV-DNA in lymph nodes. nih.gov Another approach enhances this effect by adding the IL-15 superagonist N-803, which boosts the function of CD8+ T cells and Natural Killer (NK) cells, key components of the anti-viral immune response. nih.gov

In the context of HIV, combining AZD5582 with the BET inhibitor JQ1 has been shown to synergistically reactivate the virus and increase the expression of viral envelope proteins on the cell surface, making them better targets for the immune system. biorxiv.org Crucially, this combination did not induce T-cell activation or resistance to apoptosis. biorxiv.org

Future research should expand these combination strategies to other preclinical models and disease types. In oncology, combining AZD5582 with standard chemotherapy or other targeted agents could overcome resistance mechanisms. nih.gov For example, since some pancreatic cancer cells show resistance to AZD5582, combining it with agents that inhibit survival pathways like PI3K/Akt could restore sensitivity. nih.gov

Table 1: Preclinical Combination Strategies with AZD5582
Combination AgentDisease ModelRationale / FindingReference
SIV-specific Monoclonal Antibodies (RhmAbs)SIV-infected Rhesus Macaques"Shock and Kill" approach; combination reduced total and replication-competent SIV-DNA in lymph nodes. nih.gov
N-803 (IL-15 Superagonist)SIV-infected Rhesus MacaquesEnhances immune effector function of CD8+ T cells and NK cells to clear reactivated cells. nih.gov
JQ1 (BET inhibitor)In vitro HIV Latency ModelsSynergistic HIV-1 reactivation and boosted cell-surface viral envelope levels without T-cell activation. biorxiv.org
Heat Treatment (Microwave Ablation)Hepatocellular Carcinoma ModelsSynergistically induced apoptosis and inhibited proliferation and migration of liver cancer cells. frontiersin.org

Development of Predictive Biomarkers for Preclinical Efficacy

A significant challenge in the development of targeted therapies is identifying which patient populations are most likely to respond. The development of predictive biomarkers for AZD5582 efficacy is a critical area of future research that could improve the success rate of clinical translation. utoronto.ca

In pancreatic cancer research, a clear differential sensitivity to AZD5582 has been observed across various cell lines. nih.gov Studies have suggested that the phosphorylation status of Akt and the X-linked inhibitor of apoptosis protein (XIAP) may serve as key predictive biomarkers. nih.gov Cell lines resistant to AZD5582 often exhibit high basal levels of phospho-Akt and phospho-XIAP. The phosphorylation of XIAP by Akt appears to induce resistance, suggesting that tumors with high activation of the Akt pathway may not respond to AZD5582 monotherapy. nih.gov Therefore, assessing the phosphorylation levels of Akt and XIAP in tumors could be a viable strategy to select patients for future clinical trials. nih.gov

Exploration of Specific Epigenetic Modulations

Epigenetic mechanisms, including DNA methylation and histone modifications, are crucial regulators of gene expression and play significant roles in both cancer and HIV latency. frontiersin.orgmdpi.comnih.gov While AZD5582's primary mechanism is through a signaling pathway, the downstream effects of ncNF-κB activation on the epigenetic landscape are a compelling and underexplored area of research.

The ncNF-κB pathway could influence the expression of epigenetic modifying enzymes, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs), thereby inducing broader changes in gene expression. frontiersin.org Conversely, the epigenetic state of target genes, including the integrated HIV provirus, likely influences their responsiveness to ncNF-κB activation. For example, the HIV provirus in latently infected cells is often located in condensed, transcriptionally silent regions of chromatin. nih.gov It is possible that AZD5582-induced signaling helps to recruit factors that remodel this chromatin, making the viral promoter more accessible to transcription factors.

Future studies should investigate the epigenetic changes in cells following treatment with AZD5582. Techniques like ChIP-seq could map changes in histone modifications at the promoters of genes regulated by ncNF-κB, including the HIV LTR. Similarly, analyzing DNA methylation patterns could reveal if AZD5582 treatment leads to demethylation of key gene promoters, contributing to their activation. nih.gov Understanding these potential epigenetic effects could also pave the way for novel combination therapies, for instance, by pairing AZD5582 with HDAC inhibitors or DNA methyltransferase inhibitors to achieve synergistic effects on latency reversal or tumor suppression. frontiersin.org

Advanced Preclinical Models for Understanding Viral Reservoir Dynamics and Clearance

The successful use of two key animal models has been instrumental in demonstrating the in vivo potential of AZD5582 for HIV cure strategies. ucsd.edu

Humanized Bone Marrow-Liver-Thymus (BLT) Mice: These mice are reconstituted with a functional human immune system, allowing them to be infected with HIV. unc.edunih.gov Studies in ART-suppressed, HIV-infected BLT mice showed that AZD5582 could induce viral RNA expression in the blood and in resting CD4+ T cells isolated from numerous tissues, including bone marrow, lymph nodes, spleen, liver, and lung. ucsd.edunih.gov This provided crucial in vivo evidence of systemic HIV latency reversal. ucsd.edu

SIV-Infected Rhesus Macaques: This non-human primate model closely recapitulates human HIV infection and is considered a gold standard for testing cure strategies. nih.gov In ART-suppressed macaques, AZD5582 induced on-ART viremia, confirming its latency-reversing activity in a more complex organism. nih.govnih.gov This model has been essential for testing combination therapies, such as the "shock and kill" approach with monoclonal antibodies, and for studying reservoir dynamics in tissues like lymph nodes. nih.gov

Future research should continue to leverage these models to optimize treatment regimens and test new combinations. nih.gov Advanced techniques like single-genome sequencing can be used to analyze the specific viral variants that are reactivated by AZD5582, providing insights into the diversity and clonality of the latent reservoir. ucsd.edu Furthermore, these models are critical for exploring differences in response based on age, as studies have shown a dampened latency reversal in infant macaques compared to adults, possibly due to pharmacokinetic differences and a lower inducibility potential of the pediatric viral reservoir. nih.gov

Mechanistic Insights into Differential Sensitivity Across Cell Types and Disease Subtypes

Preclinical studies have revealed that the response to AZD5582 can vary significantly depending on the biological context. Understanding the mechanisms behind this differential sensitivity is key to defining its therapeutic window and potential applications.

In oncology, a notable example is seen in pancreatic cancer, where cell lines like BxPC-3 and PanC-1 are sensitive to AZD5582-induced apoptosis, while others like AsPC-1 and Capan-2 are resistant. nih.gov The mechanism of resistance in the latter cell lines appears to be linked to high levels of XIAP phosphorylation, driven by an active Akt signaling pathway. nih.gov This suggests that the intrinsic state of cellular survival pathways can dictate the apoptotic response to IAP inhibition.

In the context of SIV, a different type of differential sensitivity was observed between infant and adult rhesus macaques. nih.gov While AZD5582 induced on-ART viremia in a majority of infants, the frequency and magnitude of this latency reversal were considerably lower than in adults. nih.gov This difference was attributed to two main factors:

Pharmacokinetics: Plasma concentrations of AZD5582 were lower in infants compared to adults receiving a similar dose. nih.gov

Reservoir Inducibility: Transcriptomic analyses showed that key ncNF-κB genes were less significantly upregulated in infant CD4+ T cells. This aligns with a growing body of evidence that the pediatric viral reservoir may be less inducible than the adult reservoir. nih.gov

Future work must delve deeper into these mechanisms. Investigating the expression levels of IAPs and ncNF-κB pathway components across different cancer subtypes and immune cell subsets could help explain these varied responses. Such mechanistic insights are essential for tailoring AZD5582-based therapies to specific diseases and patient populations.

Q & A

Q. What is the primary mechanism of action of AZD 5582 dihydrochloride in activating latent HIV-1 transcription, and how does it differ from classical NF-κB activators?

this compound activates the transcription factor NF-κB via a non-classical signaling pathway, bypassing the canonical PKC-dependent route. Unlike classical PKC agonists, AZD 5582 induces 5–10-fold fewer genes, reducing off-target effects and improving specificity. Researchers should compare transcriptomic profiles (e.g., RNA-seq) of cells treated with AZD 5582 versus PKC agonists to identify pathway-specific gene signatures. Dose-response assays and NF-κB nuclear translocation studies (via immunofluorescence or Western blot) can further validate its mechanism .

Q. How should researchers optimize the dosage of this compound in cellular assays to balance efficacy and specificity?

Effective doses of AZD 5582 are highly context-dependent, varying with cell type, assay duration, and downstream readouts (e.g., apoptosis vs. latency reversal). Begin with pilot dose-ranging experiments (e.g., 1–100 nM) and monitor viability via MTT or ATP-based assays. Use qPCR or flow cytometry to quantify target gene activation (e.g., HIV-1 LTR-driven GFP) and compare to baseline noise. Optimize by iteratively adjusting concentration and exposure time to minimize cytotoxicity while maximizing signal-to-noise ratios .

Q. What experimental controls are essential when studying this compound's specificity in NF-κB pathway activation?

Include:

  • Negative controls : Cells treated with vehicle (e.g., DMSO) or NF-κB inhibitors (e.g., BAY 11-7082).
  • Positive controls : Classical NF-κB activators (e.g., PMA/ionomycin).
  • Off-target checks : Measure unrelated pathways (e.g., MAPK/STAT3) via phospho-specific antibodies.
  • Rescue experiments : Co-treat with siRNA targeting non-classical NF-κB components (e.g., NIK) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting this compound as an NF-κB activator versus a kinase inhibitor?

Discrepancies may arise from off-target effects at higher concentrations or cell-type-specific signaling crosstalk. To reconcile findings:

  • Perform kinome-wide profiling (e.g., kinase inhibition assays at 1 µM) to identify secondary targets.
  • Compare transcriptomic data from studies using AZD 5582 for HIV-1 latency reversal versus apoptosis induction.
  • Use CRISPR/Cas9 to knock out NF-κB components in conflicting models and assess residual activity .

Q. What analytical methodologies are recommended for quantifying this compound stability in long-term latency reversal experiments?

Use reverse-phase HPLC or UPLC-MS/MS with a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for quantification. Validate method precision and accuracy via spike-recovery experiments in cell culture media. Monitor degradation products under physiological conditions (37°C, 5% CO₂) over 72 hours. For intracellular stability, lyse cells and extract compounds using acetonitrile precipitation followed by LC-MS analysis .

Q. What structural features of this compound contribute to its target selectivity, and how can structure-activity relationship (SAR) studies be designed to validate these features?

The dihydrochloride salt likely enhances solubility and bioavailability, while the core structure may interact with non-classical NF-κB pathway components (e.g., NIK). Design SAR studies by synthesizing analogs with modifications to:

  • The central scaffold (e.g., pyrimidine vs. pyridine rings).
  • Substituents affecting charge (e.g., hydroxyl vs. methyl groups). Test analogs in NF-κB reporter assays and thermal shift assays to assess binding affinity. Pair with molecular docking simulations against NF-κB-inducing kinase (NIK) to prioritize candidates .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare published EC₅₀ values and gene activation profiles. Highlight experimental variables (cell lines, assay endpoints) that may explain disparities .
  • Reproducibility : Adhere to MIACARM standards for documenting assay conditions, including cell passage number, serum lot, and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.